ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a hybrid molecule combining a piperidine-4-carboxylate core with a coumarin-derived substituent. This compound is structurally distinct due to the juxtaposition of a phenolic hydroxyl group (on the coumarin) and an ester group (on the piperidine), which may influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-23-18(22)12-5-7-19(8-6-12)11-13-9-17(21)24-16-4-3-14(20)10-15(13)16/h3-4,9-10,12,20H,2,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNFNGWBTWVOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves several steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired product. Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions include various substituted coumarins and piperidines.
Scientific Research Applications
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . The piperidine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets, leading to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate with analogous piperidine-carboxylate derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
- Coumarin vs. Non-Aromatic Substituents: The coumarin group in the target compound introduces UV absorption (λmax ~300–350 nm) and fluorescence, absent in analogs like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This property is critical for applications in bioimaging or photodynamic therapy .
- Synthetic Complexity : The target compound’s coumarin-piperidine linkage likely requires multi-step synthesis (e.g., nucleophilic substitution or click chemistry), contrasting with simpler alkylation routes used for ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
Physicochemical and Spectral Contrasts
- NMR Profiles: The target compound’s aromatic protons (δ 6.0–7.5 ppm for coumarin) and phenolic -OH (δ ~10 ppm) differ markedly from the aliphatic signals in ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (δ 1.2–4.2 ppm) .
- Solubility: The coumarin derivative’s polarity may reduce solubility in non-polar solvents compared to ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, which lacks aromatic hydroxyl groups .
Research Findings and Implications
- Crystallographic Analysis : Tools like SHELXL and WinGX (used in analogous piperidine-carboxylate studies) could resolve the target compound’s conformational preferences, particularly the orientation of the coumarin relative to the piperidine ring .
- Biological Potential: While direct data are lacking, the coumarin moiety’s known antioxidant and antimicrobial activity suggests the target compound may outperform non-aromatic analogs in bioactivity screens .
- Stability Concerns: The phenolic -OH may render the compound susceptible to oxidation, unlike halogenated analogs (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate), which are more chemically inert .
Biological Activity
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic compound derived from coumarin, a class renowned for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a chromen-2-one core, which is known for various biological activities, and a piperidine ring that enhances its pharmacological profile. The presence of functional groups, particularly the hydroxyl and carboxylate ester groups, contributes to its chemical reactivity and biological effects.
Antimicrobial Properties
Research indicates that compounds related to the coumarin structure exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. A comparative study of similar coumarin derivatives revealed that this compound maintains a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (MIC in μg/mL) |
|---|---|
| Staphylococcus aureus | 1 - 4 |
| Escherichia coli | 2 - 5 |
| Pseudomonas aeruginosa | 3 - 7 |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
Cardioprotective Effects
Studies have also highlighted the cardioprotective properties of related coumarin derivatives. For instance, compounds with similar structural motifs have demonstrated efficacy in reducing myocardial injury markers and improving cardiac function in experimental models of myocardial infarction.
Key observations from these studies include:
- Reduction in cardiac enzyme leakage (LDH, ALT, AST).
- Improvement in lipid profiles post-treatment.
- Decreased oxidative stress markers.
These results imply that this compound may possess similar cardioprotective effects due to its antioxidant properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes and proteins, potentially inhibiting their activity.
- Oxidative Stress Reduction : It may enhance antioxidant enzyme activities (e.g., SOD, catalase), thereby mitigating oxidative damage.
- Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory pathways, which could be relevant in various disease contexts.
Study on Antimicrobial Activity
A study conducted on various coumarin derivatives assessed their antimicrobial efficacy against resistant strains. This compound exhibited comparable or superior activity to known antibiotics like ciprofloxacin against several pathogens.
Cardiovascular Research
In a controlled study involving isoproterenol-induced myocardial infarction in rats, related coumarin derivatives demonstrated significant cardioprotective effects by reducing myocardial necrosis and improving cardiac function. This suggests that this compound could be explored for similar therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
